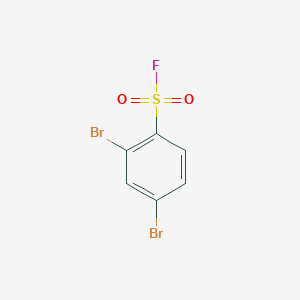

2,4-Dibromobenzene-1-sulfonyl fluoride

Description

Directed Synthesis via Electrophilic Aromatic Substitution Pathways

Directed synthesis relies on the predictable nature of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of substituents already present on the aromatic ring. The formation of 2,4-Dibromobenzene-1-sulfonyl fluoride (B91410) requires the specific placement of two bromine atoms and a sulfonyl fluoride group.

The introduction of bromine atoms onto a benzene (B151609) ring is a classic electrophilic aromatic substitution reaction. To achieve the 2,4-dibromo substitution pattern relative to the sulfonyl fluoride group, the synthetic strategy must carefully consider the directing effects of the substituents. A sulfonyl fluoride group is strongly deactivating and a meta-director, while a bromine atom is deactivating but an ortho-, para-director.

A plausible route to 2,4-Dibromobenzene-1-sulfonyl fluoride involves starting with a precursor that can direct the incoming substituents to the desired positions. For instance, the sulfonation of 1,3-dibromobenzene (B47543) would be expected to yield the desired 2,4-dibromo substitution pattern. The two bromine atoms in 1,3-dibromobenzene would direct an incoming electrophile, such as the precursor to the sulfonyl group, to the 2-, 4-, or 6-positions. The 2-position is sterically hindered by the adjacent bromine atoms, making the 4- and 6-positions (which are equivalent) the most likely sites of substitution.

Alternatively, the bromination of a pre-existing benzenesulfonyl fluoride could be considered. However, the strong meta-directing effect of the sulfonyl fluoride group would lead to 3,5-dibromobenzenesulfonyl fluoride, not the desired 2,4-isomer. Therefore, the most logical electrophilic substitution strategy involves the introduction of the sulfonyl fluoride group onto a pre-brominated aromatic ring.

Research into the bromination of benzene has shown that the reaction with two equivalents of bromine can predominantly produce p-dibromobenzene. stackexchange.com Further bromination or sulfonylation would then be required to achieve the target structure.

The introduction of a sulfonyl group onto an aromatic ring is typically achieved through sulfonation. This reaction can be carried out by heating the aromatic compound with concentrated sulfuric acid or fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.orgyoutube.com The electrophile in this reaction is sulfur trioxide (SO₃). libretexts.org

Sulfonation: Reaction of the aromatic precursor (e.g., 1,3-dibromobenzene) with a sulfonating agent to form the corresponding arylsulfonic acid.

Conversion to Arylsulfonyl Chloride: The sulfonic acid is then converted to the more reactive arylsulfonyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Conversion to Arylsulfonyl Fluoride: The final step is a halogen exchange reaction where the arylsulfonyl chloride is treated with a fluoride source to yield the arylsulfonyl fluoride.

A one-pot synthesis from sulfonic acids or their salts has also been developed, using cyanuric chloride to form the sulfonyl chloride in situ, followed by the addition of potassium bifluoride (KHF₂) for the fluorine exchange. rsc.orgnih.gov

Advanced Fluorosulfonylation Techniques

Recent advances in synthetic chemistry have led to the development of more direct and efficient methods for the synthesis of arylsulfonyl fluorides, which could be applied to the preparation of this compound.

The conversion of arylsulfonyl chlorides to their corresponding fluorides is a widely used and efficient method. This halogen exchange reaction is typically performed using a nucleophilic fluoride source.

Several reagents and conditions have been reported for this transformation:

Potassium Fluoride (KF) with a Phase-Transfer Catalyst: A simple and effective method involves reacting the arylsulfonyl chloride with an excess of potassium fluoride in the presence of a crown ether, such as 18-crown-6, in a solvent like acetonitrile. mdpi.com

Potassium Hydrogen Fluoride (KHF₂): An aqueous solution of KHF₂ can be used to convert a wide range of arylsulfonyl chlorides to sulfonyl fluorides with excellent yields and functional group tolerance. mdpi.com

One-Pot Synthesis from Sulfonates: A transition-metal-free, one-pot synthesis from sulfonate salts using cyanuric chloride and KHF₂ has been reported. This method avoids the isolation of the often-reactive sulfonyl chloride intermediate. rsc.orgnih.gov

Below is a table summarizing various methods for the conversion of sulfonyl chlorides to sulfonyl fluorides.

Table 1: Selected Methods for the Conversion of Arylsulfonyl Chlorides to Arylsulfonyl Fluorides

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Arylsulfonyl Chlorides | KF, 18-crown-6 | Acetonitrile | Room Temp. | Excellent | mdpi.com |

| Arylsulfonyl Chlorides | KHF₂ (aq) | THF or CH₂Cl₂ | Room Temp. | Excellent | mdpi.com |

| Sulfonate Salts | Cyanuric Chloride, KHF₂, TBAB | Acetonitrile | 60 °C then RT | Moderate to Good | rsc.orgnih.gov |

| Sulfonic Acids | Cyanuric Chloride, KHF₂, TMAC | Acetonitrile | 60 °C then RT | Moderate to Good | rsc.orgnih.gov |

| Sulfonamides | Pyrylium-BF₄, MgCl₂, KF | Acetonitrile | 60 °C | Moderate to Very Good | mdpi.com |

Electrochemical methods offer a green and mild alternative for the synthesis of sulfonyl fluorides. These methods often proceed under ambient temperature and pressure, avoiding harsh reagents.

Notable electrochemical approaches include:

From Thiols or Disulfides: An electrochemical method using thiols or disulfides as starting materials, with potassium fluoride as the fluorine source, has been developed. The reaction is carried out in an undivided cell with a graphite (B72142) anode and a stainless-steel cathode. mdpi.comacs.org This approach is advantageous as it uses an inexpensive and safe fluoride source. acs.org

From Aryl Fluorides: An electrochemical strategy has been developed for the defluorinative fluorosulfonylation of non-activated aryl fluorides. This method involves the cathodic reduction of the aryl fluoride to generate an aryl radical, which is then trapped with sulfur dioxide and a fluoride source. nih.gov

Table 2: Electrochemical Synthesis of Arylsulfonyl Fluorides

| Precursor | Reagents | Electrode System | Key Features | Reference |

|---|---|---|---|---|

| Thiols or Disulfides | KF, Pyridine | Graphite Anode, Stainless Steel Cathode | Mild conditions, inexpensive fluoride source | mdpi.comacs.org |

| Non-activated Aryl Fluorides | SO₂, Fluoride Source | Cathodic Reduction | Transition-metal-free, room temperature | nih.gov |

| Aryl Thianthrenium Salts | FSO₂Cl | Graphite Felt Electrodes | Metal-free, avoids sacrificial anode | organic-chemistry.org |

Radical-based methods have emerged as powerful tools for the formation of C-S bonds, enabling the synthesis of arylsulfonyl fluorides from various precursors under mild conditions.

Key radical-mediated strategies include:

From Aryldiazonium Salts: A copper-catalyzed reaction of aryldiazonium salts with a sulfur dioxide surrogate (DABSO) and KHF₂ provides arylsulfonyl fluorides in good yields. The reaction is thought to proceed via the formation of an aryl radical. mdpi.com

From Diaryliodonium Salts: An organophotocatalytic method utilizes diaryliodonium salts as aryl radical precursors, DABSO as the SO₂ source, and KHF₂ as the fluoride source. nih.gov

From Aryl Halides: A one-pot, two-step procedure involving a palladium-catalyzed cross-coupling of aryl bromides with DABSO to form an in-situ sulfinate, which is then treated with an electrophilic fluorine source like NFSI, has been developed. rsc.org

From Boronic Acids: A bismuth-catalyzed synthesis of sulfonyl fluorides from aryl boronic acids, SO₂, and an electrophilic fluorine source (Selectfluor) has been reported. organic-chemistry.orgacs.org

Table 3: Radical-Mediated Synthesis of Arylsulfonyl Fluorides

| Radical Precursor | SO₂ Source | Fluoride Source | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Aryldiazonium Salts | DABSO | KHF₂ | CuCl₂ | mdpi.com |

| Diaryliodonium Salts | DABSO | KHF₂ | Organophotocatalyst, Visible Light | nih.gov |

| Aryl Bromides | DABSO | NFSI | Pd Catalyst | rsc.org |

| Aryl Boronic Acids | SO₂ | Selectfluor | Bi Catalyst | organic-chemistry.orgacs.org |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPMWTBSTWISNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dibromobenzene 1 Sulfonyl Fluoride

Convergent Synthetic Routes Utilizing Dibromobenzene Precursors

Convergent synthesis offers an efficient strategy for the assembly of complex molecules by bringing together pre-functionalized fragments in the later stages of a synthetic sequence. For the preparation of 2,4-dibromobenzene-1-sulfonyl fluoride (B91410), this approach primarily involves the selective functionalization of a dibromobenzene starting material.

Selective Functionalization of 1,2- and 1,4-Dibromobenzene Isomers

The synthesis of 2,4-dibromobenzene-1-sulfonyl fluoride can be envisioned to start from either 1,2-dibromobenzene (B107964) or 1,4-dibromobenzene. However, achieving the desired 2,4-dibromo substitution pattern from these precursors through direct electrophilic substitution is challenging due to the directing effects of the bromo substituents.

The bromine atoms are ortho-, para-directing yet deactivating towards electrophilic aromatic substitution. In the case of 1,4-dibromobenzene, all positions are equivalent, and sulfonation would lead to 2,5-dibromobenzenesulfonic acid. For 1,2-dibromobenzene, sulfonation would be expected to occur at the 4-position, leading to 3,4-dibromobenzenesulfonic acid. Therefore, these isomers are not ideal starting materials for a direct, single-step functionalization to achieve the 2,4,1-substitution pattern.

A more plausible, though less direct, approach would involve a multi-step sequence such as a Sandmeyer reaction from a suitably substituted aniline (B41778). For instance, starting from 2,4-dibromoaniline, diazotization followed by reaction with sulfur dioxide in the presence of a copper(I) salt and subsequent treatment with a fluoride source could theoretically yield the target molecule. However, a more direct and commonly employed strategy involves the functionalization of 1,3-dibromobenzene (B47543).

The most logical precursor for the synthesis of this compound is 1,3-dibromobenzene. The two bromine atoms at the 1 and 3 positions are meta-directing. Electrophilic substitution, such as chlorosulfonylation, is therefore directed to the 4-position, which is sterically accessible and electronically favored. This leads directly to the formation of 2,4-dibromobenzene-1-sulfonyl chloride, the key intermediate in the synthesis of the target compound.

Reactivity and Mechanistic Investigations of 2,4 Dibromobenzene 1 Sulfonyl Fluoride

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI)-Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its efficiency and the remarkable stability of the sulfonyl fluoride (B91410) group, which becomes reactive only under specific catalytic conditions. sigmaaldrich.comnih.gov The S-F bond is characterized by high thermodynamic stability and resistance to hydrolysis and reduction. sigmaaldrich.comacs.org However, its latent reactivity can be harnessed for the formation of robust S-O or S-N linkages. nih.govresearchgate.net

The sulfonyl fluoride group in 2,4-Dibromobenzene-1-sulfonyl fluoride serves as an electrophilic hub in SuFEx reactions. While generally inert, the sulfur atom is susceptible to nucleophilic attack under specific conditions, leading to the displacement of the fluoride ion. sigmaaldrich.com This transformation is not a simple SN2 reaction but is often facilitated by catalysts that activate the S-F bond.

Common nucleophiles in SuFEx reactions include silyl-protected phenols, certain amines, and phenolate anions. nih.govnih.gov The reaction with phenols or amines creates highly stable diaryl sulfates/sulfonates and sulfonamides, respectively. The activation of the typically stable S(VI)-F bond is crucial and can be achieved using catalysts such as tertiary amines (e.g., triethylamine, DBU), Lewis acids, or bifluoride salts. nih.govnih.gov These catalysts are thought to mediate the departure of the fluoride leaving group. nih.gov The sulfonyl fluoride group is notably more reactive than the related fluorosulfate group in the context of SuFEx chemistry. nih.gov

The general mechanism involves the attack of a nucleophile on the sulfur(VI) center. For instance, with a phenolate nucleophile, the reaction proceeds via an exchange mechanism. The reaction is highly efficient when using silyl-protected phenols, partly due to the formation of the very strong Si-F bond, which provides a thermodynamic driving force for the reaction. nih.gov

The SuFEx reaction is defined by a unique balance of kinetic stability and thermodynamic reactivity. The S(VI)-F bond is thermodynamically strong, contributing to the stability of sulfonyl fluorides under ambient conditions. sigmaaldrich.com However, the activation barrier for its reaction with appropriate nucleophiles can be lowered significantly in the presence of a suitable catalyst.

Reactivity Profile of Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring of this compound provide handles for carbon-carbon and carbon-heteroatom bond formation. Their reactivity is significantly influenced by the electronic effects of the sulfonyl fluoride group and their respective positions (ortho and para) on the ring.

The bromine substituents at the C2 and C4 positions are amenable to palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing C-C bonds. youtube.com The general reactivity trend for halides in these reactions is I > Br > Cl. nrochemistry.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds. thieme-connect.deresearchgate.net The reaction of 2,4-dibrominated aromatics can proceed in a stepwise manner, allowing for the synthesis of unsymmetrical products by controlling the reaction conditions and stoichiometry of the boronic acid. researchgate.net The sulfonyl fluoride group itself has been shown to be a competent coupling partner in some Suzuki-Miyaura reactions under specific catalytic conditions, which could lead to competing desulfonative coupling. rsc.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. nrochemistry.comorganic-chemistry.org This method is highly effective for the synthesis of aryl alkynes. For di-brominated substrates, selective mono- or di-alkynylation can often be achieved. nih.gov The catalytic cycle for both reactions involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron or copper acetylide species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govyoutube.com

| Reaction | Coupling Partner | Catalyst System | Base/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, PPh₃ | KF, THF | Biaryl |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine, THF | Aryl Alkyne |

This table represents typical conditions for these reactions; specific conditions for this compound may vary.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromine atoms of this compound due to the presence of the strongly electron-withdrawing -SO₂F group. SNAr reactions require such activating groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, both the C2-Br (ortho) and C4-Br (para) are activated. The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing a bromine, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the sulfonyl fluoride group. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. youtube.com

The rate-determining step is typically the initial nucleophilic addition. stackexchange.com Interestingly, in SNAr reactions, fluoride is often a better leaving group than bromide or chloride. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the rate-determining attack by the nucleophile. stackexchange.comyoutube.com However, since the substrate contains bromine atoms, these will act as the leaving groups in reactions with strong nucleophiles like alkoxides, amines, or thiolates.

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with a wide range of electrophiles. wikipedia.org This reaction is typically performed at low temperatures using organolithium reagents (e.g., n-BuLi, t-BuLi) or magnesium-based reagents. nih.govtcnj.edu The rate of exchange follows the trend I > Br > Cl, making the bromine atoms in this compound suitable for this transformation. princeton.edu

For a di-brominated substrate, selectivity can be an issue. The bromine at the C2 position (ortho to -SO₂F) might be expected to undergo exchange preferentially due to the "ortho-directing" effect, where the organolithium reagent is coordinated by the heteroatoms of the sulfonyl group, directing the exchange to the proximal position. Following the exchange, the resulting aryllithium or Grignard reagent is a potent nucleophile. It can be "quenched" by adding an electrophile, allowing for the introduction of various functional groups.

| Electrophile Quench | Reagent | Introduced Group |

| Protonation | H₂O | -H (Debromination) |

| Carboxylation | CO₂ | -COOH |

| Alkylation | CH₃I | -CH₃ |

| Hydroxymethylation | Formaldehyde (HCHO) | -CH₂OH |

| Formylation | DMF | -CHO |

| Aldol Addition | Aldehydes/Ketones | -C(OH)R₂ |

This sequential halogen-metal exchange and electrophilic quench provides a versatile route to highly functionalized aromatic sulfonyl fluorides that are not readily accessible through other methods.

Interplay of Functional Group Reactivity: Orthogonal and Cooperative Transformations

The presence of three distinct reactive sites—a sulfonyl fluoride group and two bromine atoms at the C2 and C4 positions—on the this compound scaffold gives rise to a rich and complex reactivity profile. The interplay between these functional groups allows for a range of orthogonal and cooperative transformations, enabling the selective synthesis of diverse molecular architectures. Understanding the chemoselectivity and the potential for cascade reactions is crucial for harnessing the full synthetic potential of this versatile building block.

Chemoselective Transformations of the Sulfonyl Fluoride Group versus Bromine Atoms

The sulfonyl fluoride moiety is known for its unique reactivity, being relatively stable and acting as an electrophile for sulfur(VI) fluoride exchange (SuFEx) chemistry, while the bromine atoms are amenable to a wide array of palladium-catalyzed cross-coupling reactions. This difference in reactivity forms the basis for chemoselective transformations.

The sulfonyl fluoride group is generally robust and tolerant of the conditions typically employed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This orthogonality allows for the selective functionalization of the C-Br bonds without affecting the -SO₂F group. The choice of catalyst, ligands, and reaction conditions can direct the regioselectivity of these cross-coupling reactions.

In the case of this compound, the two bromine atoms are in electronically and sterically distinct environments. The bromine atom at the C2 position is ortho to the electron-withdrawing sulfonyl fluoride group, which increases its electrophilicity and susceptibility to oxidative addition by a palladium(0) catalyst. However, this position is also more sterically hindered. Conversely, the bromine atom at the C4 position is para to the sulfonyl fluoride group and is less sterically encumbered.

The outcome of a chemoselective mono-functionalization is therefore dependent on a delicate balance of these electronic and steric factors, which can be modulated by the choice of the palladium catalyst and ligands. For instance, bulky phosphine (B1218219) ligands may favor reaction at the less hindered C4 position, while electronically driven reactions might show a preference for the more activated C2 position.

Table 1: Predicted Regioselectivity in Mono-functionalization of this compound

| Reaction Type | Preferred Position of Attack | Rationale |

| Suzuki-Miyaura Coupling | C4 or C2 (condition dependent) | Steric hindrance at C2 may favor C4, while electronic activation at C2 may favor it under other conditions. |

| Sonogashira Coupling | C4 or C2 (condition dependent) | Similar to Suzuki-Miyaura coupling, the selectivity is influenced by steric and electronic effects. |

| Buchwald-Hartwig Amination | C4 or C2 (condition dependent) | The nature of the amine and the ligand on the palladium catalyst will play a crucial role in determining the site of amination. |

Following the initial functionalization of one bromine atom, the remaining bromine can undergo a second, different cross-coupling reaction, allowing for the sequential and controlled introduction of diverse substituents onto the aromatic ring.

Cascade and Tandem Reactions Leveraging Multiple Reactive Sites

The differential reactivity of the two bromine atoms in this compound opens up possibilities for cascade and tandem reactions, where multiple bond-forming events occur in a single pot. Such processes are highly desirable from a synthetic efficiency standpoint, as they reduce the number of purification steps and resource consumption.

A potential tandem reaction sequence could involve an initial, regioselective cross-coupling at one of the bromine positions, followed by a subsequent in situ cross-coupling at the second bromine position. This can be achieved by carefully controlling the reaction conditions or by a sequential addition of reagents. For example, a Suzuki-Miyaura reaction could be performed selectively at the C4 position, and upon its completion, a different boronic acid and potentially a modified catalyst system could be introduced to functionalize the C2 position.

Furthermore, the presence of the sulfonyl fluoride group, while generally unreactive in cross-coupling, could potentially participate in subsequent transformations. After the functionalization of the bromine atoms, the sulfonyl fluoride can be used as a reactive handle for SuFEx chemistry, allowing for the introduction of a new set of functionalities. This would represent a three-step, one-pot functionalization of the starting molecule.

While specific examples of cascade reactions involving this compound are not extensively documented, the principles of tandem catalysis on dihaloarenes are well-established. For instance, tandem Sonogashira coupling reactions have been employed to synthesize complex polycyclic aromatic systems from dihaloarenes.

Computational and Theoretical Insights into Reactivity

Computational and theoretical chemistry provides powerful tools to understand and predict the reactivity of complex molecules like this compound. Methods such as Density Functional Theory (DFT) can offer deep insights into reaction mechanisms, transition states, and the electronic factors that govern selectivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, DFT can be employed to model the key steps in palladium-catalyzed cross-coupling reactions, namely oxidative addition, transmetalation, and reductive elimination.

By calculating the activation energies for the oxidative addition of a palladium(0) catalyst to the C-Br bonds at the C2 and C4 positions, it is possible to predict the regioselectivity of the initial coupling step. These calculations can take into account the steric bulk of the ligands on the palladium and the electronic effects of the sulfonyl fluoride group. The transition state structures for these oxidative addition steps can be located and analyzed to understand the geometric and electronic factors that favor one pathway over the other.

Furthermore, DFT can be used to study the entire catalytic cycle for a given cross-coupling reaction, providing a detailed energy profile that can help in optimizing reaction conditions. For instance, the effect of different solvents or bases on the reaction mechanism and energetics can be computationally investigated.

Molecular Orbital Analysis and Electronic Structure Calculations

Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules and how it influences their reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of this compound can offer valuable clues about its reactivity.

The LUMO of the molecule is expected to have significant contributions from the antibonding orbitals of the C-Br bonds. The relative energies and localizations of these orbitals can indicate the more electrophilic bromine atom and thus the more likely site for nucleophilic attack or oxidative addition. The electron-withdrawing sulfonyl fluoride group is expected to lower the energy of the LUMO, making the molecule more susceptible to reaction with electron-rich species.

Natural Bond Orbital (NBO) analysis can also be performed to gain a more detailed picture of the bonding and charge distribution within the molecule. This can reveal the polarization of the C-Br bonds and the extent of electron delocalization, which are key factors in determining reactivity.

Table 2: Key Parameters from Computational Analysis of this compound

| Computational Method | Parameter | Information Gained |

| DFT | C-Br Bond Dissociation Energies | Prediction of the relative ease of C-Br bond cleavage at C2 vs. C4. |

| DFT | Transition State Energies for Oxidative Addition | Prediction of regioselectivity in palladium-catalyzed cross-coupling. |

| MO Analysis | LUMO energy and distribution | Identification of the most electrophilic sites. |

| NBO Analysis | Partial atomic charges on Br atoms | Quantification of the electronic effects of the sulfonyl fluoride group. |

Predictive Modeling of Reactivity and Selectivity

The insights gained from DFT and MO analyses can be used to build predictive models for the reactivity and selectivity of this compound in various chemical transformations. By computationally screening a range of catalysts, ligands, and reaction conditions, it is possible to identify the optimal parameters for achieving a desired outcome, such as high regioselectivity in a mono-functionalization reaction.

These predictive models can significantly accelerate the discovery and development of new synthetic methodologies by reducing the need for extensive experimental screening. For example, a computational model could predict which phosphine ligand would be most effective in directing a Suzuki-Miyaura coupling to the C4 position of this compound, thereby guiding the experimental design. As computational methods continue to improve in accuracy and efficiency, their role in predicting and understanding complex chemical reactivity will become increasingly important.

Advanced Applications in Synthetic Organic Chemistry

2,4-Dibromobenzene-1-sulfonyl Fluoride (B91410) as a Modular Building Block

The modularity of 2,4-Dibromobenzene-1-sulfonyl fluoride stems from the differential reactivity of its functional groups. Chemists can selectively address the bromine atoms or the sulfonyl fluoride group, enabling a divergent approach to synthesis from a common starting material.

The two bromine atoms on the this compound scaffold are ideal anchor points for the construction of extended polycyclic aromatic compounds (PACs) through sequential metal-catalyzed cross-coupling reactions. The electronic differentiation of the two C-Br bonds—one ortho and one para to the strongly electron-withdrawing sulfonyl fluoride group—can be exploited to achieve selective, stepwise functionalization.

For instance, a Suzuki or Stille coupling can be performed under carefully controlled conditions to react selectively at the more activated C4-Br position. Following this initial coupling, a second, different cross-coupling reaction can be carried out at the C2-Br position, allowing for the controlled assembly of unsymmetrical biaryl and terphenyl systems. This stepwise approach is critical for creating complex, non-symmetrical PACs that are difficult to access through other methods. The Grignard dehalogenating polycondensation of similar dibromoarenes has been shown to produce oligomers, demonstrating the utility of such building blocks in polymer chemistry. chemicalbook.com

Table 1: Representative Sequential Suzuki-Miyaura Coupling This table illustrates a conceptual pathway for the selective functionalization of this compound.

| Step | Reactant 1 | Reactant 2 | Catalyst / Conditions | Product |

| 1 | This compound | Arylboronic Acid A | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 2-Bromo-4-aryl-1-benzenesulfonyl fluoride |

| 2 | 2-Bromo-4-aryl-1-benzenesulfonyl fluoride | Arylboronic Acid B | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°C | 2,4-Diaryl-1-benzenesulfonyl fluoride |

The reactivity of the sulfonyl fluoride group, particularly its role as a SuFEx hub, opens pathways for the synthesis of sulfur-containing heterocycles. Following the modification of one or both bromine atoms, the sulfonyl fluoride can participate in intramolecular cyclization reactions.

A common strategy involves converting one of the bromine atoms into a nucleophilic group, such as an amine or a thiol. For example, a Buchwald-Hartwig amination at the C4 position would yield an intermediate aniline (B41778) derivative. This intermediate, upon treatment with a base, can undergo an intramolecular nucleophilic substitution at the sulfonyl fluoride to form a dibenzo-fused sultam, a core structure found in various biologically active compounds. The synthesis of functionalized 2-aminothiazoles using related sulfonyl fluoride hubs highlights the utility of this functional group in building complex heterocyclic frameworks. chemrxiv.orgresearchgate.net

The incorporation of fluorine into organic molecules can dramatically alter their physical and biological properties. nih.gov this compound serves as an excellent scaffold for introducing the robust and stable sulfonyl fluoride (-SO2F) group into larger molecules. umich.edu This group is highly resistant to hydrolysis and metabolic degradation, making it an attractive feature in medicinal and agrochemical chemistry.

The primary utility lies in using the dibromo-functionality to build a larger molecular framework, which then carries the -SO2F group as a key structural and electronic element. Furthermore, the sulfonyl fluoride itself can be a reactive handle in SuFEx click chemistry, allowing the entire dibromo-derived module to be "clicked" onto another molecule containing a suitable silyl (B83357) ether or amine, forming stable S-O or S-N linkages. This modular approach enables the late-stage introduction of this fluorine-containing moiety into complex structures.

Stereochemical Control in Derivatization Reactions

The sulfonyl fluoride group, being both sterically demanding and strongly electron-withdrawing, can exert significant influence over the stereochemical course of reactions occurring on the aromatic ring or on appended side chains.

Axially chiral biaryl compounds are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide range of metal-catalyzed transformations. nih.gov this compound can serve as a precursor to novel chiral ligands. By performing a stereoselective cross-coupling reaction at the C2-position, atropisomeric chirality can be introduced. The bulky sulfonyl fluoride group at the C1 position would create a high barrier to rotation, locking the molecule into a specific chiral conformation.

The remaining bromine atom at the C4 position provides a handle for further functionalization, such as the introduction of phosphine (B1218219) or amine groups, to complete the synthesis of a bidentate ligand. The sulfonyl fluoride group would remain as a key structural element, influencing the electronic properties and the three-dimensional shape of the catalyst's chiral pocket. The development of chiral catalysts for asymmetric transformations of related sulfur-fluoride compounds demonstrates the feasibility of achieving high stereocontrol. chemrxiv.org

Table 2: Conceptual Synthesis of a Chiral Ligand Precursor

| Reaction | Substrate | Reagent | Catalyst / Conditions | Product Outcome |

| Atroposelective Coupling | This compound | 2-Methyl-1-naphthaleneboronic acid | Chiral Palladium Complex | (R/S)-2-(2-Methylnaphthalen-1-yl)-4-bromobenzene-1-sulfonyl fluoride (>95% ee) |

The sulfonyl fluoride group can act as a powerful directing group to control diastereoselectivity in reactions. When a chiral center is present in a substituent attached to the aromatic ring, the -SO2F group can influence the approach of incoming reagents. Its steric bulk can effectively block one face of the molecule, forcing a reagent to attack from the less hindered side, thereby leading to a single diastereomer.

For example, in the reduction of a ketone on a side chain attached at the C4 position, the sulfonyl fluoride group at C1 could interact with the chelating metal hydride reagent, organizing the transition state to favor the formation of one alcohol diastereomer over the other. This type of substrate-controlled diastereoselection is a powerful strategy for synthesizing complex molecules with multiple stereocenters. Research into the asymmetric bromoaminocyclization of substrates bearing sulfonyl protecting groups has shown that such groups are effective in inducing high levels of enantioselectivity, a principle that applies to diastereoselective control. researchgate.net

Applications in Chemical Biology and Advanced Research Tools

Design and Synthesis of Chemical Probes for Biological Systems

The development of chemical probes is essential for interrogating complex biological systems. Probes based on the sulfonyl fluoride (B91410) "warhead" are particularly valuable due to their balanced reactivity and stability. The 2,4-dibromophenyl scaffold of 2,4-Dibromobenzene-1-sulfonyl fluoride offers a platform for creating diverse probes, where the bromine atoms can be replaced or used as synthetic handles to attach targeting ligands or reporter tags.

The sulfonyl fluoride (SF) moiety is considered a privileged electrophile for covalent protein modification. nih.gov Unlike more reactive groups like sulfonyl chlorides, SFs exhibit significant stability in aqueous environments, a critical feature for experiments in biological media. nih.govresearchgate.net This stability prevents indiscriminate reactions, ensuring that covalent modification is highly targeted. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, where a protein nucleophile attacks the electrophilic sulfur center and displaces the fluoride ion, is a bioorthogonal process that occurs efficiently under physiological conditions. nih.gov

The reactivity of the sulfonyl fluoride group is context-dependent, meaning it remains relatively inert until it is precisely positioned within a protein's binding pocket, where specific amino acid side chains can facilitate the covalent reaction. nih.gov This unique property allows SF-containing molecules to act as highly selective covalent modifiers. They have been shown to react with a range of important nucleophilic amino acids, a broader palette than many other covalent warheads. nih.govnih.govnih.gov

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides This table summarizes the primary amino acid residues that can be covalently modified by the sulfonyl fluoride functional group.

| Amino Acid | Nucleophilic Group | Reactivity Context | Citation |

|---|---|---|---|

| Tyrosine | Phenolic hydroxyl | Commonly targeted in binding sites | nih.govnih.gov |

| Lysine | ε-amino | Reactivity often enhanced by perturbed pKa in binding pockets | nih.govnih.govnih.gov |

| Serine | Hydroxyl | A primary target, especially in the active sites of serine proteases | nih.govnih.gov |

| Threonine | Hydroxyl | Similar to serine, but often less reactive | nih.govnih.gov |

| Histidine | Imidazole ring | Can be targeted in specific protein microenvironments | nih.govnih.gov |

| Cysteine | Thiol | Can react, though SFs are more noted for targeting other nucleophiles | nih.govnih.gov |

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in native biological systems. ABPP relies on chemical probes that covalently label active enzymes. Sulfonyl fluoride-based probes, including potential derivatives of this compound, are well-suited for this application. nih.gov

In a typical ABPP workflow, a sulfonyl fluoride probe equipped with a reporter tag (like an alkyne or azide (B81097) for click chemistry) is introduced to a cell lysate or intact cells. nih.gov The probe navigates the complex proteome and covalently labels its protein targets. Subsequent ligation of a fluorescent dye or biotin (B1667282) allows for the visualization or enrichment of these target proteins. Using advanced mass spectrometry techniques, the specific sites of covalent modification can be identified, providing a direct readout of protein activity and enabling the discovery of new drug targets. nih.govnih.gov Chiral sulfonyl fluoride probes have been developed to directly map ligandable tyrosines and lysines in cells, identifying hundreds of functionally diverse protein sites. nih.gov

Elucidation of Protein Function and Interactions

Understanding a protein's function often requires detailed knowledge of its structure, binding partners, and catalytic mechanisms. Covalent probes derived from scaffolds like this compound serve as invaluable research tools for these investigations.

While reversible inhibitors are common in therapeutics, irreversible covalent inhibitors are powerful tools for research, allowing for the permanent and highly specific shutdown of a target protein's activity. The sulfonyl fluoride group is an ideal warhead for designing such inhibitors. nih.gov By attaching a molecule known to bind to a specific protein (a "targeting moiety") to a this compound core, a highly specific irreversible inhibitor can be created.

For example, research has shown that incorporating a sulfonyl fluoride electrophile onto a ligand can rescue binding affinity for a target protein, even when key binding interactions are removed, by forming a covalent bond. nih.gov This strategy allows researchers to achieve potent and durable target engagement, facilitating studies on the downstream biological consequences of permanently inhibiting a specific protein. These tools are particularly useful for target validation, confirming that the inhibition of a specific protein leads to a desired cellular effect. nih.gov

Table 2: Design of a Hypothetical Covalent Inhibitor Probe This table illustrates how this compound could be functionalized to create a targeted chemical probe.

| Component | Function | Example Structure/Modification | Purpose |

|---|---|---|---|

| Warhead | Covalent Modification | -SO₂F (Sulfonyl Fluoride) | Forms an irreversible bond with a nucleophilic amino acid at the target site. |

| Scaffold | Structural Core | 2,4-Dibromobenzene ring | Provides a rigid framework for orienting the warhead and other components. |

| Linker | Spacer | Alkyl or ether chain | Connects the scaffold to the targeting moiety and reporter tag with optimal spacing. |

| Targeting Moiety | Binding Specificity | A known ligand for the protein of interest | Directs the entire probe to the desired protein target, enhancing selectivity. |

| Reporter Tag | Detection/Enrichment | Alkyne or Azide group | Enables visualization or pull-down of the probe-protein complex via click chemistry. |

The precise location where a drug or substrate binds to an enzyme is critical information. Covalent probes based on sulfonyl fluorides are exceptionally useful for mapping these binding sites. When a sulfonyl fluoride probe forms a covalent bond with a residue in a protein's active site, it leaves a permanent mark. nih.gov

After covalently labeling the target protein, it can be isolated and analyzed using mass spectrometry-based proteomics. Through peptide mapping and tandem mass spectrometry, researchers can pinpoint the exact amino acid that was modified by the probe. rsc.org This information provides a high-resolution map of the binding pocket, revealing which residues are crucial for binding and catalysis. This knowledge is instrumental in the structure-based design of more potent and selective inhibitors or in understanding the enzyme's natural substrate specificity. nih.gov

Preclinical Radiochemical Labeling for Molecular Imaging Research

Molecular imaging techniques, such as Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of biological processes in living subjects. This requires the development of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. The this compound structure is amenable to radiolabeling for use in preclinical imaging research.

A common strategy for creating PET tracers is to incorporate Fluorine-18 ([¹⁸F]), a positron emitter with a convenient half-life of approximately 110 minutes. The synthesis of a molecule like this compound could potentially be adapted to use [¹⁸F]fluoride in the final synthetic step, creating a [¹⁸F]-labeled version of the probe. Once administered, this radiotracer would bind covalently to its protein target, allowing for clear and stable imaging. The signal from the accumulated radiotracer can be detected by a PET scanner, providing quantitative information about the location and density of the target protein in preclinical models of disease. nih.govnih.gov Alternatively, the bromine atoms on the benzene (B151609) ring could be replaced with radioactive isotopes of bromine, such as ⁷⁶Br, for PET imaging.

Table 3: Potential Radioisotopes for Labeling Benzene-Based Probes This table lists radioisotopes that could potentially be incorporated into a probe scaffold like this compound for molecular imaging research.

| Isotope | Imaging Modality | Half-Life | Labeling Strategy | Citation |

|---|---|---|---|---|

| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | Nucleophilic substitution to introduce [¹⁸F]F⁻, often at the sulfonyl fluoride position or elsewhere on the scaffold. | nih.gov |

| Carbon-11 (¹¹C) | PET | 20.4 minutes | Incorporation of a [¹¹C]methyl or other small carbon group onto the molecule. | nih.gov |

| Bromine-76 (⁷⁶Br) | PET | 16.2 hours | Substitution of the stable bromine atoms on the ring with ⁷⁶Br. | nih.gov |

| Iodine-124 (¹²⁴I) | PET | 4.2 days | Replacement of a bromine atom with ¹²⁴I via radiohalogenation reactions. | nih.gov |

Applications in Advanced Materials Science

Incorporation into Functional Polymeric Architectures

The dual reactivity of 2,4-Dibromobenzene-1-sulfonyl fluoride (B91410) could allow for its incorporation into a diverse range of polymeric structures, imparting specific functionalities and properties to the resulting materials.

Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry reaction that has gained significant traction for its efficiency and the stability of the resulting linkages. The sulfonyl fluoride group (-SO₂F) can react with silylated phenols or other nucleophiles under specific catalytic conditions to form highly stable sulfonate or sulfonamide bonds. In principle, 2,4-Dibromobenzene-1-sulfonyl fluoride could be used as a monomer or a cross-linking agent in SuFEx-based polymerizations.

For instance, if reacted with a di-silylated bisphenol, a linear polymer could be formed. The presence of the two bromine atoms on the benzene (B151609) ring would then be available for post-polymerization modification, allowing for the introduction of other functional groups. This approach offers a pathway to polymers with a high degree of complexity and tailored functionality.

Table 1: Potential SuFEx Polymerization Reactions Involving Aryl Sulfonyl Fluorides

| Monomer A | Monomer B | Resulting Linkage | Potential Polymer Architecture |

| Di-functional Aryl Sulfonyl Fluoride | Bis(trimethylsilyl)ether of a Bisphenol | Aryl Sulfonate | Linear Polymer |

| This compound | Tri-functional Phenolic Compound | Aryl Sulfonate | Cross-linked Network |

| Bis(sulfonyl fluoride) Monomer | Di-amine | Sulfonamide | Linear Polysulfonamide |

This table illustrates hypothetical polymerization schemes based on established SuFEx chemistry principles.

The ability to precisely control the chemical composition and architecture of polymers is crucial for tuning their properties. The incorporation of this compound into a polymer backbone could influence several key characteristics:

Thermal Stability: The strong S-O and S-N bonds formed via SuFEx chemistry are known to contribute to high thermal stability in polymers.

Solubility: The aromatic and halogenated nature of the monomer unit would affect the solubility of the resulting polymer in various organic solvents.

Refractive Index: The presence of heavy atoms like bromine typically increases the refractive index of a material, a desirable property for certain optical applications.

Flame Retardancy: Brominated compounds are well-known flame retardants, and their incorporation into a polymer matrix could enhance its fire-resistant properties.

By strategically combining this compound with other monomers, it is theoretically possible to create a wide array of materials with a spectrum of tunable properties.

Precursors for Organic Electronic and Optical Materials

The structure of this compound also suggests its potential as a precursor for the synthesis of monomers used in organic electronic and optical materials.

The two bromine atoms on the benzene ring are prime sites for modification via well-established cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of conjugated organic moieties, which are the fundamental building blocks of conductive and optically active polymers.

For example, a double Suzuki coupling reaction with a boronic acid-functionalized thiophene (B33073) or fluorene (B118485) derivative could yield a monomer that, upon polymerization, would result in a conjugated polymer. The sulfonyl fluoride group could be retained as a functional handle for further modification or be converted to other groups that influence the electronic properties of the final material.

Table 2: Hypothetical Monomer Synthesis from this compound

| Starting Material | Reagent | Reaction Type | Product Type | Potential Application |

| This compound | Thiophene-2-boronic acid | Suzuki Coupling | Thiophene-substituted Benzene Sulfonyl Fluoride | Monomer for Conductive Polymers |

| This compound | Phenylacetylene | Sonogashira Coupling | Ethynyl-substituted Benzene Sulfonyl Fluoride | Monomer for Optically Active Polymers |

| This compound | Aniline (B41778) | Buchwald-Hartwig Amination | Diamino-substituted Benzene Sulfonyl Fluoride | Monomer for Hole-Transporting Materials |

This table outlines plausible synthetic routes to functional monomers for organic electronics, leveraging the reactivity of the C-Br bonds.

Polymers and small molecules derived from monomers based on this compound could find applications in various electronic devices. The specific properties of the final material would dictate its suitability for a particular component.

For instance, polymers with high charge carrier mobility could be used as the active layer in Organic Field-Effect Transistors (OFETs). Materials exhibiting strong light absorption and emission in the visible spectrum could be employed in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The sulfonyl fluoride group, or its derivatives, could also play a role in modifying the work function of electrodes or acting as an interfacial layer to improve device performance.

Future Perspectives and Emerging Research Avenues

Innovation in Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of 2,4-Dibromobenzene-1-sulfonyl fluoride (B91410) is intrinsically linked to the catalytic systems that govern its reactions. The drive for more efficient and selective transformations is paving the way for novel catalytic approaches. Future research is focused on overcoming the inherent stability of the S-F bond to achieve reactions under milder conditions with greater precision.

Key areas of innovation include the development of metal-based and organocatalytic systems. Transition-metal catalysis, particularly with palladium and copper, has been foundational in the synthesis of aryl sulfonyl fluorides. nih.govacs.org Recent advancements have introduced bismuth-catalyzed systems for the synthesis of sulfonyl fluorides from aryl boronic acids, offering a redox-neutral pathway with high functional group tolerance. acs.org These methods could be adapted for more efficient synthesis of 2,4-Dibromobenzene-1-sulfonyl fluoride and its derivatives.

Organocatalysis presents another promising frontier. Catalysts like 1-hydroxybenzotriazole (B26582) (HOBt), in combination with silicon additives, have proven effective in the amidation of sulfonyl fluorides, even with sterically hindered substrates. nih.gov The development of photocatalytic systems, which use visible light to generate fluorosulfonyl radicals, offers a mild and efficient route for producing sulfonyl fluorides and could be applied to create novel derivatives of this compound. acs.orgrsc.org These radical-based approaches are expanding the toolkit for C-S bond formation. nih.govacs.org

Table 1: Emerging Catalytic Strategies for Sulfonyl Fluorides

| Catalytic Strategy | Catalyst Type | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Metal Catalysis | Palladium, Copper, Bismuth | High efficiency, functional group tolerance, established methods. nih.govacs.orgacs.org | Synthesis from aryl bromides or boronic acids; cross-coupling reactions at bromine sites. |

| Organocatalysis | 1-hydroxybenzotriazole (HOBt) | Mild reaction conditions, effective for sterically hindered substrates. acs.orgnih.gov | Selective amidation and other nucleophilic substitutions at the sulfonyl fluoride group. |

| Photocatalysis | Iridium or other photosensitizers | Use of visible light, mild activation, radical-based transformations. acs.orgrsc.org | Generation of fluorosulfonyl radicals for novel bond formations. |

Integration into High-Throughput Screening and Discovery Platforms

The sulfonyl fluoride moiety is recognized as a privileged "warhead" for covalent inhibitors in drug discovery. acs.orgmerckmillipore.com Its ability to react with a range of amino acid residues, including lysine, tyrosine, and histidine, makes it a valuable tool for probing protein function and developing new therapeutics. acs.orgacs.orgenamine.net this compound, with its distinct substitution pattern, is a candidate for inclusion in covalent compound libraries used in high-throughput screening (HTS).

The integration of compounds like this compound into HTS platforms allows for the rapid screening of thousands of molecules to identify "hits" against biological targets. nih.govyoutube.com Modern HTS methods, such as those employing mass spectrometry, can not only confirm covalent binding but also identify the specific binding site on the target protein. nih.gov The development of virtual HTS pipelines for covalent inhibitors is also accelerating the discovery process, enabling the screening of vast virtual libraries of compounds. atomwise.com The dibromo-substitution on the benzene (B151609) ring of this compound provides additional vectors for modification, allowing for the generation of diverse libraries for screening campaigns.

Table 2: High-Throughput Screening (HTS) and this compound

| HTS Technology | Principle | Relevance for this compound |

|---|---|---|

| Covalent Fragment Libraries | Screening small, reactive molecules (fragments) to identify starting points for drug design. youtube.com | Inclusion as a core fragment to probe binding pockets of target proteins. |

| Intact Protein Mass Spectrometry | Detecting the mass shift of a target protein upon covalent modification by a compound. nih.gov | Rapidly confirming covalent binding and determining the potency of derivatives. |

| Virtual High-Throughput Screening (vHTS) | Computational docking of large compound libraries to a protein target. atomwise.com | In silico screening of virtual libraries based on the this compound scaffold to prioritize synthesis. |

| DNA-Encoded Libraries (DELs) | Screening vast libraries of compounds, each tagged with a unique DNA barcode for identification. youtube.com | Expanding the chemical space explored by incorporating the scaffold into DEL synthesis. |

Advancements in Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of sulfonyl fluorides and their derivatives. Research is focused on developing environmentally benign processes that minimize waste, avoid hazardous reagents, and utilize safer solvents.

Recent breakthroughs include the synthesis of sulfonyl fluorides from readily available thiols and disulfides using safer fluorinating agents, producing non-toxic by-products like sodium chloride and potassium chloride. sciencedaily.comeurekalert.org Other green approaches for related sulfonamide synthesis include using water as a solvent, which can simplify product isolation to simple filtration after acidification. rsc.org Mechanochemistry, which involves solvent-free reactions in a ball mill, is another emerging green technique for synthesizing sulfonamides. rsc.org Furthermore, electrochemical methods offer a reagent-free approach to synthesis under ambient conditions. researchgate.net These sustainable methodologies could be adapted for a more environmentally friendly and cost-effective production of this compound.

Table 3: Green Synthesis Approaches for Sulfonyl Fluorides and Related Compounds

| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |

|---|---|---|

| Safer Reagents | Replacing hazardous reagents like SO2F2 gas with solid, easily handled alternatives. sciencedaily.comeurekalert.org | Improved safety and reduced environmental impact of the manufacturing process. |

| Aqueous Synthesis | Using water as the reaction solvent. rsc.orgsci-hub.se | Reduced reliance on volatile organic compounds and simplified workup procedures. |

| Mechanochemistry | Performing reactions in the absence of a solvent using mechanical force. rsc.org | Elimination of solvent waste and potentially increased reaction efficiency. |

| Electrochemical Synthesis | Using electricity to drive chemical reactions, avoiding chemical oxidants or reductants. researchgate.net | A cleaner, more controlled method for synthesizing the compound or its precursors. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique properties of the sulfonyl fluoride group position this compound as a valuable tool at the intersection of chemistry, biology, and materials science. merckmillipore.com The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, allows for the efficient and reliable formation of covalent bonds. acs.orgacs.org

In chemical biology , the sulfonyl fluoride moiety serves as a reactive probe to map protein active sites and as a warhead in the design of targeted covalent inhibitors for various diseases. acs.orgmerckmillipore.comnih.gov The dibrominated ring of this compound offers sites for further functionalization, enabling the creation of tailored probes or drug candidates.

In materials science , the SuFEx reaction is being used to create novel polymers and materials with unique properties. merckmillipore.com The difunctional nature of this compound (one sulfonyl fluoride and two bromine atoms) allows it to act as a potential cross-linking agent or a monomer in the synthesis of advanced polymers with high thermal stability and specific functionalities. The bromine atoms can be further transformed through cross-coupling reactions to append other groups, leading to complex, high-performance materials.

This interdisciplinary potential ensures that research into this compound will continue to yield exciting discoveries, from new therapeutic agents to advanced functional materials.

Q & A

Q. What are the key safety protocols for working with this compound in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.